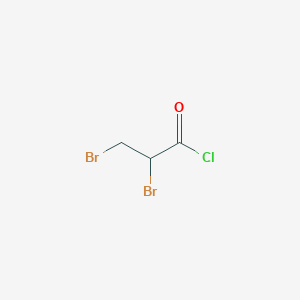

2,3-Dibromopropionyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dibromopropanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3Br2ClO/c4-1-2(5)3(6)7/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWKWYDXHMQQDQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)Cl)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Br2ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10940266 | |

| Record name | 2,3-Dibromopropanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10940266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18791-02-1 | |

| Record name | 2,3-Dibromopropanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18791-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propionyl chloride, 2,3-dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018791021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dibromopropanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10940266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dibromopropionyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.689 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,3-Dibromopropionyl chloride CAS number 18791-02-1

An In-depth Technical Guide to 2,3-Dibromopropionyl Chloride (CAS: 18791-02-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a highly reactive, halogenated organic compound that serves as a pivotal intermediate in advanced organic synthesis. Characterized by its bifunctional nature—possessing both a reactive acyl chloride and two bromine atoms—it provides a versatile scaffold for introducing complex functionalities into molecules. This guide offers a comprehensive technical overview of its chemical properties, a detailed, field-proven synthesis protocol, insights into its reactivity, and its applications in the synthesis of high-value compounds such as pharmaceuticals and reactive dyes. Furthermore, it establishes a framework for its safe handling, storage, and quantitative analysis, equipping researchers with the critical knowledge required for its effective and safe utilization in a laboratory setting.

Chemical Identity and Physicochemical Properties

This compound, with the CAS number 18791-02-1, is a derivative of propionyl chloride featuring bromine atoms at the α and β positions.[1] This substitution pattern is key to its synthetic utility. The compound is typically a colorless to pale yellow or green liquid with a sharp, pungent odor characteristic of acyl chlorides.[1][2] Its high reactivity necessitates storage under inert and anhydrous conditions to prevent degradation.[1][2]

Chemical Structure

Caption: 2D Structure of this compound.

Data Summary: Physicochemical Properties

For ease of reference, the key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 18791-02-1 | [3][4] |

| Molecular Formula | C₃H₃Br₂ClO | [3][5] |

| Molecular Weight | 250.31 g/mol | [2][5] |

| Appearance | Clear, colorless to yellow/green liquid | [1][2] |

| Boiling Point | 191-193 °C (lit.) | [3][6][7] |

| Density | 2.181 g/mL at 25 °C (lit.) | [3][6][7] |

| Refractive Index (n20/D) | 1.542 (lit.) | [3][6][7] |

| Flash Point | 66 °C (150.8 °F) - closed cup | [3][4] |

| InChI Key | HWKWYDXHMQQDQJ-UHFFFAOYSA-N | [3][5] |

| SMILES | ClC(=O)C(Br)CBr | [3][5] |

Synthesis and Manufacturing Process

The industrial preparation of this compound is a well-established, multi-step process that yields the product in high purity and yield.[8][9] The process leverages readily available starting materials, acrylic acid and bromine, and involves a bromination reaction followed by chlorination. The addition of an iron catalyst is a critical inventive step that significantly improves purity and yield.[8][9]

Synthesis Workflow Diagram

Caption: High-yield synthesis workflow for this compound.

Detailed Experimental Protocol

The following protocol is adapted from a patented, high-yield process and represents a robust method for laboratory or pilot-scale synthesis.[8][9]

Materials:

-

Acrylic Acid (100 g)

-

Liquid Bromine (224 g, ~1% excess)

-

Iron(III) chloride solution (1.1 g, 40% in water)

-

Thionyl chloride (191 g, ~15% excess)

-

Reaction vessel with stirring, heating mantle, reflux condenser, and addition funnel.

Procedure:

-

Bromination of Acrylic Acid:

-

Charge the reaction vessel with 224 g of liquid bromine at a temperature of 15-20°C.

-

With continuous stirring, add 100 g of acrylic acid uniformly via an addition funnel over a period of 5-8 hours. The reaction is exothermic; control the addition rate to maintain a gentle reflux as the temperature rises.

-

After the addition is complete, continue stirring the mixture for 30 minutes at 64-66°C. This results in a melt of 2,3-dibromopropionic acid.[8]

-

-

Catalyst Addition:

-

To the resulting melt, add 1.1 g of a 40% iron(III) chloride solution.

-

Expert Insight: The iron(III) salt acts as a Lewis acid catalyst, crucial for activating the thionyl chloride in the subsequent chlorination step, thereby ensuring a high-purity conversion to the acyl chloride with minimal side products.[8][9]

-

-

Chlorination:

-

While maintaining the temperature at 65°C, uniformly add 191 g of thionyl chloride to the melt over 5 hours with vigorous stirring.

-

Continue stirring for approximately 1 hour at 65°C until the evolution of gas (HCl and SO₂) has completely ceased. The crude reaction mass at this stage contains this compound at a purity of 93-95%.[8]

-

-

Purification:

-

To isolate the final product, remove the volatile components (excess thionyl chloride, HCl, SO₂).

-

Apply a vacuum to the reaction vessel, reducing the pressure to 25 mbar while maintaining the temperature at 65°C.

-

Continue degassing under these conditions for approximately 1.5 hours.

-

This procedure yields approximately 344 g (98% of theoretical yield based on acrylic acid) of this compound with a purity of 98-99%.[8]

-

Reactivity and Mechanistic Considerations

The synthetic versatility of this compound stems from its two distinct reactive centers:

-

Acyl Chloride Group (-COCl): This is a highly electrophilic center, susceptible to nucleophilic acyl substitution. It reacts readily with a wide range of nucleophiles, including alcohols (to form esters), amines (to form amides), and water (hydrolyzing back to the carboxylic acid).[10] This reactivity is the primary pathway for incorporating the 2,3-dibromopropionyl moiety into a target molecule.

-

Bromo-alkane Groups (C-Br): The bromine atoms at the α and β positions are good leaving groups, enabling subsequent nucleophilic substitution or elimination reactions. This allows for further functionalization after the initial acylation step, making it a powerful tool in multi-step synthesis.

General Reaction Mechanism: Nucleophilic Acyl Substitution

Caption: Nucleophilic attack on the acyl chloride carbonyl carbon.

The violent reaction with water is a critical consideration for both synthesis and safety.[10] Hydrolysis not only consumes the reagent but also liberates toxic and corrosive gases like hydrogen chloride.[1][10] Therefore, all reactions and handling must be performed under strictly anhydrous conditions.

Applications in Research and Drug Development

This compound is not an end-product but a high-value intermediate. Its primary use is as a building block for introducing the BrCH₂CH(Br)CO- group into larger molecules.[1]

-

Pharmaceutical Synthesis: It is a documented precursor in the synthesis of various bioactive compounds. Notable examples include:

-

2,3-Diaminopropionanilides: These compounds have been investigated as potential antiarrhythmic agents.[3][11]

-

Iminosugars: It has been used in the chiral synthesis of both enantiomers of 1,4-dideoxy-1,4-iminolyxitol and 1,4-dideoxy-1,4-iminoribitol, which are classes of molecules with potential therapeutic applications.[3][11]

-

Acromelic Acid A: This potent neurotoxin, used in neuroscience research, can be synthesized using this compound as a key reagent.[3][11]

-

-

Agrochemicals and Dyes: The compound is an important intermediate for creating reactive dyes, where the dibromopropionyl group acts as a reactive "handle" to covalently bond the dye to fabrics.[1][8][9] It is also used in the synthesis of certain agrochemicals.[1][12]

Analytical Methodologies

Accurate quantification of this compound is essential for quality control and reaction stoichiometry. A reliable method involves a back-titration approach.[13]

Protocol: Quantitative Analysis by Titration

This method relies on the reaction of the acyl chloride with a known excess of a primary amine, followed by titration of the remaining amine.[13]

-

Accurately weigh a sample of this compound.

-

React the sample with a precisely known molar excess of a reference standard, such as aminobenzenesulfonic acid, in an aqueous solution buffered to pH 6-7.

-

Allow the acylation reaction to proceed to completion (e.g., 3-5 hours at 10-25°C).

-

The remaining, unreacted aminobenzenesulfonic acid is then quantified by titrating with a standardized sodium nitrite solution.

-

By calculating the moles of amine consumed by the sodium nitrite, one can determine the moles of amine that reacted with the this compound. This allows for the calculation of the mass content of the active compound in the original sample.[13]

Expert Insight: This method provides a highly accurate and reproducible measure of the active acyl chloride content, which is the critical parameter for its use in synthesis. It is superior to simple chromatographic methods which may not distinguish between the active compound and its hydrolyzed, inactive form.

Safety, Handling, and Storage

This compound is a hazardous chemical that demands strict safety protocols. It is corrosive, toxic, and highly reactive.[1][10]

GHS Hazard Information

| Hazard Class | Code | Statement | Source(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [2][5] |

| Skin Corrosion | H314 | Causes severe skin burns and eye damage | [2][5] |

| Eye Damage | H314 | Causes severe skin burns and eye damage | [2][5] |

| STOT SE 3 | H335 | May cause respiratory irritation | [3][5] |

| Corrosive to Metals | H290 | May be corrosive to metals | [2] |

| Combustibility | H227 | Combustible liquid | [2] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle in a certified chemical fume hood to avoid inhalation of its pungent and toxic vapors.[10]

-

PPE:

-

Precautions: Avoid all contact with skin, eyes, and clothing. Do not breathe vapors.[10] Keep away from heat, sparks, and open flames.[2] Prevent contact with water and moisture at all times.[10]

Storage

-

Store in a cool, dry, well-ventilated area away from incompatible materials.[2]

-

The compound is moisture-sensitive and should be stored under an inert gas atmosphere (e.g., Argon or Nitrogen).[1][2]

-

Use a corrosive-resistant container with a resistant inner liner.[2][10] Store locked up or in an area accessible only to authorized personnel.

First-Aid Measures

-

Inhalation: Immediately move the person to fresh air. Call a poison center or doctor immediately.[2][10]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Call a physician immediately.[2][10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call an ophthalmologist immediately.[2][10]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician immediately.[2][10]

References

- Google Patents. (1994). US5344977A - Process for the preparation of this compound.

- Otto Chemie Pvt. Ltd. (n.d.). This compound, 98% 18791-02-1.

- Google Patents. (1995). EP0457725B1 - Process for the preparation of this compound.

- Aarnee International. (n.d.). Di BromoPropionyl Chloride | 18791-02-1, C3H3Br2ClO.

- Ottokemi. (n.d.). This compound, 98% 18791-02-1 India.

- PubChem. (n.d.). 2,3-Dibromopropanoyl chloride.

- Google Patents. (2012). CN101726488B - Method for quantitatively chemically analyzing content of this compound.

- ChemBK. (2024). Propionyl chloride, 2,3-dibromo-.

- Jinan Future chemical Co.,Ltd. (n.d.). This compound CAS:18791-02-1.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 18791-02-1 | TCI AMERICA [tcichemicals.com]

- 3. This compound 97 18791-02-1 [sigmaaldrich.com]

- 4. This compound 97 18791-02-1 [sigmaaldrich.com]

- 5. 2,3-Dibromopropanoyl chloride | C3H3Br2ClO | CID 86790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 18791-02-1 [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. US5344977A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 9. EP0457725B1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 10. fishersci.com [fishersci.com]

- 11. 2,3-二溴丙酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. jnfuturechemical.com [jnfuturechemical.com]

- 13. CN101726488B - Method for quantitatively chemically analyzing content of this compound - Google Patents [patents.google.com]

An In-Depth Technical Guide to 2,3-Dibromopropionyl Chloride: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2,3-Dibromopropionyl chloride, a highly reactive and versatile chemical intermediate. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's core physicochemical properties, synthesis methodologies, reactivity profile, and critical applications, with a strong emphasis on safety and handling protocols.

Core Physicochemical Properties

This compound (CAS No. 18791-02-1) is a halogenated acyl chloride that serves as a valuable building block in complex organic synthesis.[1] Its bifunctional nature, possessing both a reactive acyl chloride group and vicinal dibromides, allows for a wide range of subsequent chemical transformations. The compound is typically a colorless to yellow or light green liquid with a characteristic sharp, pungent odor.[1] Due to its high reactivity, especially its sensitivity to moisture, it must be handled under inert conditions to prevent degradation.[1]

A summary of its key quantitative data is presented below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₃Br₂ClO | [2][3] |

| Molecular Weight | 250.32 g/mol | [4][5] |

| CAS Number | 18791-02-1 | [2] |

| Appearance | White to Yellow to Green clear liquid | [6] |

| Density | 2.181 g/mL at 25 °C | [5][7] |

| Boiling Point | 191-193 °C | [5][7] |

| Refractive Index | n20/D 1.542 | [5][7] |

| Flash Point | 66 °C (150.8 °F) - closed cup | [5] |

| InChI Key | HWKWYDXHMQQDQJ-UHFFFAOYSA-N | [2][3] |

| SMILES | ClC(=O)C(Br)CBr | [2][3] |

Synthesis and Reactivity Profile

Industrial Synthesis Pathway

The predominant method for synthesizing this compound is a two-step process commencing from acrylic acid.[8][9] This process is valued for its high yield and purity of the final product.

-

Bromination of Acrylic Acid: The first step involves the electrophilic addition of bromine (Br₂) across the double bond of acrylic acid. This reaction proceeds readily to form 2,3-dibromopropionic acid as a melt.

-

Chlorination with Thionyl Chloride: The resulting carboxylic acid is then converted to the acyl chloride. This is achieved by reacting the 2,3-dibromopropionic acid melt with a chlorinating agent, typically thionyl chloride (SOCl₂).[8][9] The inclusion of an iron salt, such as iron(III) chloride, acts as a catalyst to facilitate the reaction, which proceeds with the evolution of sulfur dioxide and hydrogen chloride gas.[8]

The overall workflow is depicted below.

Reactivity Profile

The chemical behavior of this compound is dominated by the electrophilicity of the acyl chloride carbon. This functional group is highly susceptible to nucleophilic acyl substitution.

-

Hydrolysis: It reacts violently with water, hydrolyzing back to 2,3-dibromopropionic acid and releasing corrosive hydrogen chloride gas.[10] This underscores the critical need for anhydrous storage and handling conditions.

-

Reactions with Nucleophiles: It readily reacts with various nucleophiles. Alcohols will yield the corresponding esters, while primary and secondary amines will form amides. These reactions are fundamental to its utility as a synthetic intermediate.

The vicinal dibromides offer additional reactive sites for nucleophilic substitution or elimination reactions, further expanding its synthetic potential.

Experimental Protocol: Laboratory-Scale Synthesis

The following protocol is adapted from established industrial processes and is intended for execution by trained chemists under appropriate laboratory safety controls.[8][9]

Materials:

-

Acrylic acid (100 g)

-

Bromine (224 g)

-

Thionyl chloride (191 g, ~15% excess)

-

Iron(III) chloride solution (1.1 g, 40% in water)

Equipment:

-

Jacketed glass reactor with overhead stirrer, dropping funnel, reflux condenser, and temperature probe.

-

Heating/cooling circulator.

-

Scrubber system for acid gases (HCl, SO₂).

-

Vacuum pump and trap.

Procedure:

-

Step 1: Bromination.

-

Charge the reactor with bromine (224 g) and cool the vessel to 15-20 °C.

-

Causality: Starting at a reduced temperature helps control the initial exotherm of the reaction.

-

With vigorous stirring, add acrylic acid (100 g) dropwise via the dropping funnel over approximately 8 hours, maintaining the temperature below the reflux point. The reaction is exothermic, and the rate of addition should be controlled to manage the temperature rise.

-

After the addition is complete, stir the resulting melt for an additional 30 minutes at 64-66 °C to ensure the reaction goes to completion, yielding 2,3-dibromopropionic acid.

-

-

Step 2: Chlorination.

-

To the warm melt of 2,3-dibromopropionic acid, add the iron(III) chloride catalyst solution (1.1 g).

-

Causality: The Lewis acidic iron catalyst activates the carboxylic acid, making it more susceptible to nucleophilic attack by the chlorinating agent.

-

With continued stirring, add thionyl chloride (191 g) uniformly over 5 hours while maintaining the temperature at 65 °C. The reaction will evolve SO₂ and HCl gas, which must be directed to a suitable scrubber.

-

Causality: A controlled addition of thionyl chloride is crucial to manage the rate of gas evolution and prevent dangerous pressure buildup.

-

After the addition, continue stirring at 65 °C for approximately 1 hour, or until gas evolution ceases, indicating the completion of the reaction.

-

-

Step 3: Purification.

-

To remove volatile components (excess thionyl chloride, dissolved gases), apply a vacuum to the reactor (e.g., 25 mbar) while maintaining the temperature at 65 °C for 1-2 hours.

-

The remaining product is high-purity this compound.

-

Applications in Drug Development and Research

This compound is not an end-product but a critical intermediate for introducing the 2,3-dibromopropionyl moiety into larger molecules. This functionality is a precursor to various structures essential in medicinal chemistry and materials science.

-

Synthesis of Antiarrhythmic Agents: It has been used in the synthesis of 2,3-diaminopropionanilides, a class of compounds investigated for antiarrhythmic properties.[5]

-

Chiral Synthesis of Iminosugars: The compound is a key starting material for the enantioselective synthesis of iminosugars like 1,4-dideoxy-1,4-iminolyxitol and 1,4-dideoxy-1,4-iminoribitol.[5][7] These sugar analogues are of significant interest as potential glycosidase inhibitors for treating viral infections and metabolic diseases.

-

Neuroexcitatory Amino Acids: It has been employed in the concise enantioselective synthesis of Acromelic Acid A, a potent neuroexcitatory amino acid.[5][7]

Safety, Handling, and Storage

Trustworthiness in the lab begins with uncompromising safety. this compound is a hazardous chemical and requires strict adherence to safety protocols.

-

Hazard Identification:

-

Personal Protective Equipment (PPE):

-

Handling and Storage:

-

Store in a tightly sealed, corrosive-resistant container (e.g., glass with a resistant liner) under an inert atmosphere (e.g., argon or nitrogen).[10]

-

The storage area should be cool, dry, and well-ventilated, away from heat, sparks, or open flames.[10]

-

It is moisture-sensitive; avoid any contact with water or humid air.[1]

-

Incompatible with water, strong bases, alcohols, and strong oxidizing agents.[10]

-

-

First Aid Measures:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[10]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]

-

Conclusion

This compound is a potent and versatile reagent whose value in synthetic chemistry is directly linked to its high reactivity. Its ability to serve as a bifunctional building block makes it indispensable for constructing complex molecular architectures found in pharmaceuticals and other advanced materials. However, this same reactivity necessitates a thorough understanding of its properties and strict adherence to safety protocols to ensure its effective and safe utilization in the laboratory.

References

- 2,3-Dibromopropanoyl chloride | C3H3Br2ClO | CID 86790 - PubChem.

- US5344977A - Process for the preparation of this compound.

- This compound CAS:18791-02-1 - Jinan Future chemical Co.,Ltd. Jinan Future chemical Co.,Ltd. [Link]

- EP0457725B1 - Process for the preparation of this compound.

- Di BromoPropionyl Chloride | 18791-02-1, C3H3Br2ClO - Aarnee International.

- This compound, 98% 18791-02-1 - Otto Chemie Pvt. Ltd. Otto Chemie Pvt. Ltd. [Link]

- This compound - ChemBK. ChemBK. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 2,3-Dibromopropanoyl chloride | C3H3Br2ClO | CID 86790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. jnfuturechemical.com [jnfuturechemical.com]

- 5. This compound 97 18791-02-1 [sigmaaldrich.com]

- 6. 433410250 [thermofisher.com]

- 7. This compound | 18791-02-1 [chemicalbook.com]

- 8. US5344977A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 9. EP0457725B1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 10. fishersci.com [fishersci.com]

Navigating the Reactive Landscape of 2,3-Dibromopropionyl Chloride: A Guide to its Nucleophilic Reactivity

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dibromopropionyl chloride is a highly versatile and reactive bifunctional reagent, prized in organic synthesis for its ability to introduce a three-carbon backbone bearing multiple reactive centers. Its structure, combining a highly electrophilic acyl chloride with vicinal bromine atoms, opens a vast landscape of synthetic possibilities. However, this same reactivity demands a nuanced understanding to control reaction outcomes and ensure safety. This guide provides an in-depth exploration of the core principles governing the reactivity of this compound with a range of common nucleophiles. We will dissect the mechanistic underpinnings of these transformations, provide field-proven experimental insights, and present actionable protocols to empower researchers in leveraging this potent building block for applications ranging from pharmaceutical intermediates to the synthesis of complex molecular probes.[1][2]

The Molecular Architecture: Understanding the Sources of Reactivity

The reactivity of this compound is not monolithic; it arises from the interplay of its distinct structural features. A thorough understanding of these features is paramount to predicting and controlling its behavior in chemical reactions.

1.1 The Acyl Chloride Head: A Potent Electrophile The cornerstone of its reactivity is the acyl chloride functional group (-COCl). The carbonyl carbon is rendered exceptionally electrophilic due to the strong electron-withdrawing inductive effects of both the carbonyl oxygen and the adjacent chlorine atom.[3][4] This pronounced positive charge makes it a prime target for attack by electron-rich species, or nucleophiles.[3][5] Acyl chlorides are among the most reactive of the carboxylic acid derivatives, a property that enables a wide array of transformations under mild conditions.[4][6]

1.2 The Vicinal Bromides: Secondary Reactive Sites The presence of bromine atoms at the α- and β-positions to the carbonyl group introduces additional layers of reactivity. While the primary reactions typically occur at the acyl chloride, these C-Br bonds can participate in subsequent substitution or elimination reactions, making this compound a valuable precursor for creating complex and diverse molecular scaffolds.[7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 18791-02-1 | [8][9] |

| Molecular Formula | C₃H₃Br₂ClO | [10] |

| Molecular Weight | 250.31 g/mol | [10] |

| Appearance | Colorless to yellow/green liquid | [2] |

| Density | 2.181 g/mL at 25 °C | [1][8][9] |

| Boiling Point | 191-193 °C | [1][8][9] |

| Refractive Index | n20/D 1.542 | [8][9] |

The Core Mechanism: Nucleophilic Acyl Substitution

The reactions of this compound with most nucleophiles proceed via a conserved and well-established mechanism: nucleophilic acyl substitution .[6][11] This is not a single-step displacement but a two-stage process known as the addition-elimination mechanism .[3][12]

-

Step 1: Nucleophilic Addition: The nucleophile (Nu:) attacks the highly electrophilic carbonyl carbon. This breaks the C=O pi bond, with the electrons moving to the oxygen atom. The result is a transient, sp³-hybridized tetrahedral intermediate.[3][12][13]

-

Step 2: Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair of electrons on the oxygen atom reforms the C=O double bond, and in doing so, expels the most stable leaving group—in this case, the chloride ion (Cl⁻).[3][11][12]

The net result is the substitution of the chloride with the incoming nucleophile.[3] This fundamental pathway is central to understanding all the reactions discussed in the subsequent sections.

Caption: General Mechanism: Nucleophilic Acyl Substitution.

Reactivity with Key Nucleophile Classes

The versatility of this compound is demonstrated by its reactions with a wide range of nucleophiles. Each class of nucleophile yields a distinct functional group, showcasing the reagent's utility in synthetic diversification.

Caption: Synthetic diversification from a central reactive hub.

3.1 Reaction with Amines (Aminolysis) The reaction with ammonia or primary/secondary amines is a robust method for forming amides.[6] This reaction is typically rapid and high-yielding.

-

Mechanism: The nitrogen lone pair of the amine acts as the nucleophile. In the case of primary or secondary amines, a proton is lost from the nitrogen in the final step.

-

Causality in Protocol: It is standard practice to use at least two equivalents of the amine. The first equivalent acts as the nucleophile, while the second serves as a base to neutralize the hydrogen chloride (HCl) byproduct, forming an ammonium salt. Alternatively, one equivalent of the amine can be used with a non-nucleophilic tertiary amine base, such as triethylamine or pyridine.[14]

-

Field Application: This reaction has been used to synthesize series of 2,3-diaminopropionanilides, which were evaluated for antiarrhythmic efficacy.[8][9]

3.2 Reaction with Alcohols (Alcoholysis) The reaction with alcohols produces esters, a fundamental transformation in organic synthesis.[4][6]

-

Mechanism: The oxygen lone pair of the alcohol is the nucleophile. The reaction is generally slower than aminolysis because alcohols are weaker nucleophiles than amines.

-

Causality in Protocol: The reaction is almost always conducted in the presence of a non-nucleophilic base (e.g., pyridine). This base serves two critical functions: it neutralizes the generated HCl, preventing acid-catalyzed side reactions, and it can also act as a catalyst by forming a highly reactive acylpyridinium intermediate.[6]

3.3 Reaction with Water (Hydrolysis) this compound reacts vigorously with water to form 2,3-dibromopropionic acid.[6][15]

-

Mechanism: Water acts as the nucleophile. The reaction is often autocatalytic as the produced HCl can protonate the carbonyl, further increasing its electrophilicity.

-

Causality in Protocol: This reactivity underscores the critical need for anhydrous (dry) conditions in all reactions involving acyl chlorides to prevent the formation of the undesired carboxylic acid byproduct.[4][6] All glassware should be oven- or flame-dried, and anhydrous solvents must be used. Reactions are typically run under an inert atmosphere of nitrogen or argon.

3.4 Reaction with Thiols (Thiolysis) Thiols react readily with this compound to yield thioesters.[6]

-

Mechanism: Thiols are excellent nucleophiles, often more so than their corresponding alcohols, due to the higher polarizability of sulfur.[16] The reaction proceeds through the standard addition-elimination pathway.

-

Causality in Protocol: Similar to alcoholysis, a base is often included to scavenge the HCl byproduct. The high nucleophilicity of thiols generally ensures a facile reaction.[16]

Table 2: Summary of Reactions with Nucleophiles

| Nucleophile Class | Reagent Example | Product Functional Group | Key Consideration |

| Amines | Diethylamine (Et₂NH) | Tertiary Amide | Use 2 eq. of amine or 1 eq. with a base |

| Alcohols | Ethanol (EtOH) | Ester | Requires a base (e.g., pyridine) |

| Water | H₂O | Carboxylic Acid | Must be strictly excluded from other reactions |

| Thiols | Ethanethiol (EtSH) | Thioester | Potent nucleophile; base is recommended |

Experimental Protocol: A Self-Validating System

Executing reactions with this compound requires meticulous attention to detail to ensure safety, reproducibility, and high yield. The following general protocol for the synthesis of an amide is presented as a self-validating system, where each step is designed to mitigate common failure modes.

4.1 Mandatory Safety Precautions this compound is a hazardous substance. It is corrosive, causes severe skin burns and eye damage, is harmful if swallowed, and may cause respiratory irritation.[10][17] It reacts violently with water, liberating toxic gas.[15] All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles/face shield.[8][15]

4.2 General Protocol: Synthesis of N,N-Diethyl-2,3-dibromopropanamide

-

System Preparation (Anhydrous Conditions):

-

A three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, a thermometer, and a dropping funnel sealed with a septum is assembled.

-

The entire apparatus is flame-dried under a stream of inert gas (or oven-dried at 120 °C for several hours and assembled hot) and allowed to cool to room temperature under a positive pressure of inert gas. This step is critical to eliminate atmospheric moisture which would otherwise hydrolyze the starting material.

-

-

Reagent Charging:

-

To the reaction flask, add anhydrous dichloromethane (DCM, 50 mL) via syringe.

-

Add diethylamine (2.1 equivalents) to the DCM and cool the resulting solution to 0 °C using an ice-water bath. The use of a low temperature is a control measure to manage the exothermic nature of the reaction upon addition of the acyl chloride.

-

-

Controlled Addition of Acyl Chloride:

-

In a separate, dry flask, prepare a solution of this compound (1.0 equivalent) in anhydrous DCM (20 mL).

-

Transfer this solution to the dropping funnel via cannula or a dry syringe.

-

Add the acyl chloride solution dropwise to the stirred amine solution at 0 °C over 30-45 minutes. A slow, controlled addition prevents a dangerous temperature spike and minimizes the formation of side products. A white precipitate of diethylammonium chloride will form immediately.

-

-

Reaction and Monitoring:

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the acyl chloride.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding deionized water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl (to remove excess amine), saturated aqueous NaHCO₃ (to remove any remaining acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel or by vacuum distillation, if thermally stable.

-

Caption: A validated workflow for nucleophilic acyl substitution.

Conclusion

This compound is a powerful synthetic tool, but its effective use is predicated on a solid understanding of its inherent reactivity. By recognizing the electrophilic nature of the acyl chloride and adhering to rigorous experimental techniques, particularly the maintenance of anhydrous conditions and controlled reaction temperatures, researchers can reliably harness its potential. The principles and protocols outlined in this guide serve as a foundational framework for scientists and drug development professionals to confidently and safely incorporate this versatile building block into their synthetic strategies, enabling the creation of novel and complex molecular architectures.

References

- 2,3-Dibromopropanoyl chloride. PubChem. [Link]

- Nucleophilic Acyl Substitution. BYJU'S. [Link]

- Addition & Elimination Reactions in Acyl Chlorides. Chemistry LibreTexts. [Link]

- 2,3-Dibromopropionic Acid: A Comprehensive Overview. ningboinno.com. [Link]

- Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps. [Link]

- Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. [Link]

- US5344977A - Process for the preparation of this compound.

- 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. Chemistry LibreTexts. [Link]

- nucleophilic addition / elimination in the reactions of acyl chlorides. Chemguide. [Link]

- The Chemistry Behind 2,3-Dibromopropionic Acid Synthesis and Its Industrial Significance. ningboinno.com. [Link]

- CN101560147A - Synthetic method of 2, 3-dibromo-2-methylpropanoic acid.

- 20.7 The Mechanisms of Nucleophilic Acyl Substitution. YouTube. [Link]

- 20.3 The Mechanisms of Nucleophilic Acyl Substitution. YouTube. [Link]

- EP0457725B1 - Process for the preparation of this compound.

- Acyl Chlorides (A-Level). ChemistryStudent. [Link]

- Starting with acetyl chloride, what neutral nucleophile would you... Pearson+. [Link]

- 2,3-Dibromopropanoic acid from Acrylic acid. Sciencemadness Discussion Board. [Link]

- 2,3-dibromopropanoic acid. ChemSynthesis. [Link]

- β-BROMOPROPIONIC ACID. Organic Syntheses. [Link]

- CN101726488B - Method for quantitatively chemically analyzing content of this compound.

- 2,3-Dibromopropionamide. PubChem. [Link]

- Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR. PubMed Central. [Link]

- Reactions of Thiols. Chemistry Steps. [Link]

Sources

- 1. This compound | 18791-02-1 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemistrystudent.com [chemistrystudent.com]

- 5. Starting with acetyl chloride, what neutral nucleophile would you... | Study Prep in Pearson+ [pearson.com]

- 6. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 7. nbinno.com [nbinno.com]

- 8. 2,3-二溴丙酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound 97 18791-02-1 [sigmaaldrich.com]

- 10. 2,3-Dibromopropanoyl chloride | C3H3Br2ClO | CID 86790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. m.youtube.com [m.youtube.com]

- 14. youtube.com [youtube.com]

- 15. fishersci.com [fishersci.com]

- 16. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 17. This compound | 18791-02-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Mastering the Risks: A Technical Guide to the Safe Handling of 2,3-Dibromopropionyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Understanding the Inherent Reactivity of 2,3-Dibromopropionyl Chloride

This compound (C₃H₃Br₂ClO) is a highly reactive acyl halide, prized in organic synthesis as a versatile intermediate for introducing brominated functionalities into complex molecules, including pharmaceuticals and agrochemicals.[1][2] Its utility, however, is intrinsically linked to its hazardous nature. As an acyl halide, the molecule features a highly electrophilic carbonyl carbon, made exceptionally reactive by the inductive effects of the adjacent chlorine and bromine atoms. This reactivity is the root cause of its significant handling risks. This guide provides a comprehensive framework for its safe use, moving beyond mere procedural steps to explain the chemical principles that underpin these critical safety protocols.

Core Hazard Profile: A Multi-faceted Threat

The primary hazards of this compound stem from its corrosivity, toxicity, and violent reactivity with nucleophiles, particularly water.[1][3][4] Understanding these hazards is the first step in developing a robust safety culture around its use.

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[4][5] |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[4][5] |

| Serious Eye Damage | 1 | H314: Causes severe skin burns and eye damage[5][6] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[4][5][6] |

| Corrosive to Metals | 1 | H290: May be corrosive to metals[7] |

| Combustible Liquid | 4 | H227: Combustible liquid[6] |

Physical & Chemical Properties:

| Property | Value | Source |

| Molecular Weight | 250.32 g/mol | [4][5] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 191-193 °C | [2][5] |

| Density | 2.181 g/mL at 25 °C | [2][5] |

| Flash Point | 66 °C (150.8 °F) | [5][8] |

| Vapor Pressure | 0.5 mmHg at 25°C | [9] |

The most immediate danger is its reaction with water. Acyl halides hydrolyze rapidly and exothermically upon contact with moisture—including humidity in the air—to form the corresponding carboxylic acid and hydrogen halide gas.[8][10] In this case, the reaction yields 2,3-dibromopropionic acid and corrosive hydrogen chloride (HCl) gas, which is responsible for the sharp, pungent odor and severe respiratory irritation.[1][8]

The Hierarchy of Controls: A Proactive Approach to Safety

A self-validating safety protocol relies on a multi-layered defense system. The "Hierarchy of Controls" is a fundamental concept in chemical safety that prioritizes the most effective measures.

-

Substitution (Most Effective): Before use, critically assess if a less hazardous reagent can achieve the same synthetic outcome. While often not possible, this should always be the first consideration.

-

Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard.

-

Chemical Fume Hood: All handling of this compound is mandatory within a certified chemical fume hood to contain its corrosive and irritating vapors.[8][11]

-

Glove Box/Inert Atmosphere: For moisture-sensitive reactions, a glove box provides the highest level of containment and protection from atmospheric humidity, preventing inadvertent hydrolysis.

-

Safety Showers and Eyewash Stations: These must be located in immediate proximity to the handling area.[8][11]

-

-

Administrative Controls: These are the procedures and policies that dictate safe work practices.

-

Standard Operating Procedures (SOPs): Develop detailed, written SOPs for every experiment involving this reagent.

-

Training: Ensure all personnel are trained on the specific hazards, handling protocols, and emergency procedures outlined in the SOP and Safety Data Sheet (SDS).[12]

-

-

Personal Protective Equipment (PPE) (Least Effective): PPE is the last line of defense and must be used in conjunction with the controls above. It does not eliminate the hazard.

Mandatory Personal Protective Equipment (PPE)

Selection of appropriate PPE is critical to prevent personal exposure.

-

Eye and Face Protection: Chemical splash goggles are mandatory. A face shield should be worn over the goggles whenever there is a significant risk of splashing.[8][13]

-

Skin Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required. Double-gloving is recommended; an inner nitrile glove for dexterity and an outer, more robust glove like butyl rubber for chemical resistance. Always inspect gloves for integrity before use.[8]

-

Respiratory Protection: When handled within a functioning chemical fume hood, respiratory protection is not typically required. However, in the event of a spill or ventilation failure, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases is necessary.[8][14]

Experimental Protocol: Safe Handling and Storage Workflow

1. Preparation and Pre-Handling:

-

Review Documentation: Before any work, thoroughly review the Safety Data Sheet (SDS) and the lab-specific SOP.[12][13]

-

Prepare Workspace: Ensure the fume hood is clean and uncluttered. Assemble all necessary equipment and reagents. Have spill cleanup materials readily available.[15]

-

Inert Atmosphere: If the reaction is moisture-sensitive, ensure all glassware is oven or flame-dried and the system is under an inert atmosphere (e.g., nitrogen or argon).

2. Handling and Dispensing:

-

Container Integrity: Visually inspect the reagent bottle for any signs of damage or pressure buildup before opening.

-

Dispensing: Use a syringe or cannula for transfers under an inert atmosphere. For transfers in the open (within the fume hood), use glass or compatible plastic funnels.

-

Avoid Contamination: Never return unused reagent to the original container. Prevent contact with water and other incompatible materials like strong bases, alcohols, and oxidizing agents.[8][14]

3. Storage:

-

Conditions: Store in a cool, dry, well-ventilated area designated for corrosive materials.[8] The container must be tightly sealed to prevent moisture ingress.[8]

-

Segregation: Store away from incompatible materials. Do not store above eye level.[13][15]

-

Container: Store in the original, corrosion-resistant container.[7] Secondary containment (placing the bottle inside a larger, compatible container) is a best practice.[16]

4. Waste Disposal and Quenching:

-

Never mix acid chlorides with incompatible waste streams.

-

Quenching Excess Reagent: Slowly and carefully add the excess this compound to a stirred, cold solution of a weak base like sodium bicarbonate or an alcohol like isopropanol. This is a highly exothermic reaction and must be done with extreme caution, under vigorous stirring and cooling in an ice bath.

-

Disposal: Dispose of the neutralized waste and contaminated materials through your institution's hazardous waste program.[15] Do not pour down the drain.[15]

Emergency Response Protocols

Rapid and correct response to an emergency is critical to minimizing harm.

1. Personnel Exposure:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[8][17]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8][17]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

2. Chemical Spill:

-

Small Spill (manageable by trained lab personnel):

-

Alert others in the area.

-

Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite, sand, or cat litter.[18] Do NOT use combustible materials like paper towels.

-

Work from the outside of the spill inward.

-

Once absorbed, carefully scoop the material into a designated, labeled hazardous waste container.[18]

-

Decontaminate the area with a solution of sodium bicarbonate, followed by a soap and water wash.

-

-

Large Spill (beyond the control of lab personnel):

-

Evacuate the immediate area and alert all personnel.[15]

-

If safe to do so, close the fume hood sash and exit the lab.

-

Contact your institution's Environmental Health and Safety (EHS) department or local emergency services immediately.[15][18]

-

Provide them with the chemical name and a copy of the SDS.

-

Conclusion

This compound is a powerful synthetic tool, but its utility demands a commensurate level of respect for its hazards. By understanding the chemical principles behind its reactivity and implementing a multi-layered safety strategy based on the hierarchy of controls, researchers can mitigate the risks effectively. A culture of safety, grounded in thorough training, meticulous planning, and unwavering adherence to established protocols, is the ultimate safeguard for innovation in the laboratory.

References

- Emergency Procedure Guide - Corrosive Liquids. (n.d.). National Chemical Emergency Centre.

- Safe Handling of Corrosive Chemicals | The Chemistry Blog. (2024, June 5). The Chemistry Blog.

- How To Effectively Handle and Manage Corrosive Chemicals - ACTenviro. (2024, July 19). ACTenviro.

- Chemical Emergencies, Exposures, and Spills - Environmental Health and Safety. (n.d.). Florida State University.

- Acyl halide - Sciencemadness Wiki. (2019, May 19). Sciencemadness Wiki.

- Corrosive Chemicals | Laboratory Safety - Brandeis University. (n.d.). Brandeis University.

- 2,3-Dibromopropanoyl chloride | C3H3Br2ClO | CID 86790 - PubChem. (n.d.). PubChem.

- Propionyl chloride, 2,3-dibromo- - ChemBK. (2024, April 10). ChemBK.

- This compound CAS:18791-02-1 - Jinan Future chemical Co.,Ltd. (n.d.). Jinan Future chemical Co.,Ltd.

- US5344977A - Process for the preparation of this compound - Google Patents. (n.d.). Google Patents.

- Acyl halide - Wikipedia. (n.d.). Wikipedia.

- How to Quench Acid Chlorides? 5 Key Methods for Safe Handling - Yufeng. (2025, May 25). Yufeng.

- Acetyl Chloride Storage : r/chemistry - Reddit. (2023, July 31). Reddit.

- Acylation (Acid Chloride Reactions) - YouTube. (2015, December 12). YouTube.

Sources

- 1. Page loading... [guidechem.com]

- 2. This compound | 18791-02-1 [chemicalbook.com]

- 3. Acyl halide - Sciencemadness Wiki [sciencemadness.org]

- 4. 2,3-Dibromopropanoyl chloride | C3H3Br2ClO | CID 86790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 97 18791-02-1 [sigmaaldrich.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. This compound | 18791-02-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. chembk.com [chembk.com]

- 10. Acyl halide - Wikipedia [en.wikipedia.org]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. chemicals.co.uk [chemicals.co.uk]

- 13. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]

- 14. fishersci.com [fishersci.com]

- 15. actenviro.com [actenviro.com]

- 16. reddit.com [reddit.com]

- 17. trainingrpq.com.au [trainingrpq.com.au]

- 18. safety.fsu.edu [safety.fsu.edu]

An In-Depth Technical Guide to the Solubility of 2,3-Dibromopropionyl Chloride for Synthetic Applications

This guide provides a comprehensive analysis of the solubility and reactivity of 2,3-Dibromopropionyl chloride in common organic solvents. Designed for researchers, chemists, and professionals in drug development, this document moves beyond simple data points to explain the underlying chemical principles that govern solvent selection, ensuring both safety and success in synthetic applications.

Introduction: The Duality of this compound

This compound (C₃H₃Br₂ClO) is a highly functionalized organic molecule, appearing as a colorless to pale yellow liquid with a characteristic sharp, pungent odor.[1] Its structure, featuring a reactive acyl chloride group and vicinal bromine atoms, makes it a valuable and versatile intermediate in the synthesis of a range of target molecules, including pharmaceuticals and reactive dyes.[2][3]

However, the very features that make this compound a potent synthetic building block also dictate its complex behavior in solution. The high electrophilicity of the carbonyl carbon makes this compound exceptionally susceptible to nucleophilic attack.[4] Consequently, a discussion of its "solubility" is inseparable from a discussion of its "reactivity." For the synthetic chemist, understanding this duality is not merely academic; it is a prerequisite for procedural safety, reaction design, and achieving high product yields. This guide will, therefore, explore solubility through the lens of chemical compatibility, providing the foundational knowledge required to handle and deploy this reagent effectively.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" provides a foundational model for predicting solubility. The molecular structure of this compound contains both polar and non-polar characteristics.

-

Polar Center: The acyl chloride group (-COCl) is highly polar and electron-withdrawing, creating a strong dipole moment.

-

Non-Polar Framework: The propane backbone and the two large, polarizable bromine atoms contribute to van der Waals forces.

This bifunctional nature suggests that the molecule will be most soluble in solvents of intermediate polarity. However, the dominant chemical feature is the reactivity of the C-Cl bond. As a class, acyl chlorides are the most reactive of the carboxylic acid derivatives.[5] This reactivity, rather than simple physical miscibility, is the primary determinant of the compound's utility in a given solvent.

Solvent Compatibility Profile

The choice of solvent must be a deliberate one, aimed at preserving the integrity of the acyl chloride until it can react with the intended nucleophile. Solvents can be broadly categorized into three classes based on their interaction with this compound: Compatible (Inert), Reactive, and Incompatible (Immiscible).

Data Summary: Solvent Compatibility and Application Notes

| Solvent Class | Examples | Solubility/Compatibility | Causality & Expert Insight |

| Aprotic & Non-Nucleophilic | Dichloromethane (DCM), Chloroform, Carbon Tetrachloride | Highly Soluble & Compatible | These solvents lack acidic protons and lone-pair electrons that could initiate a reaction. Their polarity is sufficient to dissolve the acyl chloride, making them ideal for running reactions with other nucleophiles. DCM is often the solvent of choice for its volatility and inertness. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF), Dioxane | Soluble & Generally Compatible | Ethers are polar enough to be effective solvents. While the oxygen atom is a weak Lewis base, they are generally unreactive towards acyl chlorides under standard conditions. Crucially, these solvents must be anhydrous , as trace water will degrade the reagent. Peroxide formation in aged ethers can also pose a safety hazard. |

| Hydrocarbons | Toluene, Hexane, Cyclohexane | Moderately Soluble & Compatible | Solubility may be lower in non-polar alkanes like hexane compared to the aromatic toluene. These are excellent choices for reactions where low polarity is required. Their inert nature ensures the stability of the acyl chloride. |

| Protic Solvents (Alcohols) | Methanol, Ethanol, Isopropanol | Miscible & Highly Reactive | These solvents will not simply dissolve the acyl chloride; they will react vigorously via nucleophilic acyl substitution (solvolysis) to form the corresponding 2,3-dibromopropionate ester and HCl gas.[5] This is not a dissolution but a chemical transformation. |

| Water | Insoluble & Violently Reactive | This compound is insoluble in water and reacts violently upon contact.[1][6] The rapid hydrolysis produces 2,3-dibromopropionic acid and fumes of corrosive hydrochloric acid.[7] This reaction is hazardous and necessitates stringent moisture exclusion during handling and storage. | |

| Other Nucleophilic Solvents | Amines (e.g., Pyridine, Triethylamine), DMSO, DMF | Soluble & Reactive | Solvents containing amine functionalities will react to form amides.[5] While often used in reactions as an HCl scavenger, pyridine is not an inert solvent for the acyl chloride itself. The potential for side reactions with solvents like DMSO and DMF, particularly at elevated temperatures, should also be considered. |

Experimental Protocol: Validating Solubility in an Anhydrous Solvent System

Trustworthiness in experimental design comes from self-validating protocols. When considering a novel aprotic solvent, its suitability must be confirmed experimentally. The following protocol outlines a systematic method for determining the qualitative and semi-quantitative solubility of this compound while simultaneously monitoring for any unwanted reactivity.

Objective

To determine the solubility of this compound in a test organic solvent under strictly anhydrous conditions.

Mandatory Safety Precautions

This procedure must be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a flame-retardant lab coat, is required. All glassware must be oven- or flame-dried immediately before use to remove all traces of water. The system must be maintained under an inert atmosphere (Nitrogen or Argon).

Materials

-

This compound

-

Test solvent (anhydrous grade)

-

Small, oven-dried graduated cylinder or syringe for solvent measurement

-

Oven-dried 25 mL Schlenk flask or test tube with a septum

-

Inert gas source (N₂ or Ar) with manifold

-

Magnetic stirrer and stir bar

-

Microsyringe (e.g., 100 µL)

Step-by-Step Methodology

-

System Preparation: Assemble the Schlenk flask containing a magnetic stir bar and seal with a septum. Purge the flask with inert gas for 5-10 minutes to create an anhydrous atmosphere.

-

Solvent Addition: Using a dry syringe, transfer a precise volume (e.g., 5.0 mL) of the anhydrous test solvent into the reaction flask. Begin gentle stirring.

-

Initial Reagent Addition: Using a microsyringe, carefully add a small, known volume (e.g., 10 µL, approx. 21.8 mg) of this compound to the stirring solvent.

-

Observation & Analysis (The Trustworthiness Check): Immediately observe the solution for any of the following indicators:

-

Dissolution: Does the dense liquid dissolve completely to form a clear, homogenous solution?

-

Fuming: Is there any vapor or smoke at the point of addition? This indicates a reaction with trace moisture, producing HCl gas.[7]

-

Thermal Changes: Does the flask warm up? Exothermic activity is a strong indicator of a chemical reaction.

-

Color Change or Precipitation: Does the solution change color or form a solid? This suggests a degradation or reaction product.

-

-

Incremental Addition for Semi-Quantitative Assessment: If no signs of reaction are observed, continue adding the acyl chloride in small, known increments (e.g., 10-20 µL at a time). Record the total volume added until saturation is reached (i.e., the acyl chloride no longer dissolves and a persistent second phase is observed).

-

Calculation: Calculate the approximate solubility in mg/mL or mol/L based on the total volume of acyl chloride that dissolved in the known volume of solvent.

Workflow Diagram: Solubility Validation

The following diagram illustrates the logical flow of the experimental protocol, emphasizing the critical observation points that validate the solvent's inertness.

Caption: Experimental workflow for validating the inertness and solubility of a solvent for this compound.

Conclusion

The practical solubility of this compound is fundamentally governed by its chemical reactivity. While it exhibits good physical miscibility with a wide range of common organic solvents, its application is strictly limited to those that are aprotic and non-nucleophilic. Chlorinated hydrocarbons, anhydrous ethers, and aromatic hydrocarbons are prime candidates for use in synthetic procedures. Conversely, protic solvents like water and alcohols, as well as nucleophilic solvents, will readily degrade the reagent, leading to reaction failure and potentially hazardous conditions. The provided experimental protocol offers a reliable method for scientists to validate new solvent systems, ensuring that solvent selection is an informed decision grounded in empirical evidence.

References

- BYJU'S.

- Otto Chemie Pvt. Ltd. This compound, 98% 18791-02-1. [Link]

- Solubility of Things. Diphenylchloromethane acyl chloride. [Link]

- PubChem. 2,3-Dibromopropanoyl chloride. [Link]

- ChemBK. Propionyl chloride, 2,3-dibromo-. [Link]

- Google Patents.

- Fiveable. Acid chlorides | Organic Chemistry II Class Notes. [Link]

- General Chemistry Laboratory.

- Google Patents.

- The Student Room. solubility of carbonyl compounds and acyl chlorides. [Link]

- Chemguide. an introduction to acyl chlorides (acid chlorides). [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 18791-02-1 [chemicalbook.com]

- 3. US5344977A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 4. fiveable.me [fiveable.me]

- 5. byjus.com [byjus.com]

- 6. fishersci.com [fishersci.com]

- 7. chemguide.co.uk [chemguide.co.uk]

An In-Depth Technical Guide to the Reaction Mechanisms of 2,3-Dibromopropionyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dibromopropionyl chloride is a highly reactive and versatile bifunctional electrophile, serving as a valuable building block in organic synthesis. Its utility stems from the presence of a reactive acyl chloride moiety and two vicinal bromine atoms, which can participate in a variety of transformations. This guide provides a comprehensive overview of the core reaction mechanisms of this compound, offering insights into its synthesis, nucleophilic acyl substitution reactions, the influence of the dibromo-functionality on reactivity, and its application in the construction of complex molecular architectures, including heterocyclic systems. This document is intended to be a technical resource for researchers and professionals in the fields of organic chemistry and drug development, providing a foundation for the strategic application of this reagent in synthetic endeavors.

Introduction: The Chemical Persona of this compound

This compound (DBPC) is a colorless to pale yellow liquid characterized by the chemical formula C₃H₃Br₂ClO.[1] Its molecular structure features a propanoyl chloride backbone with bromine atoms at the α and β positions. This arrangement of functional groups imparts a unique reactivity profile, making it a powerful tool for the introduction of the 2,3-dibromopropionyl moiety and a precursor for a range of subsequent chemical modifications. The high reactivity of the acyl chloride group, coupled with the potential for substitution or elimination of the bromine atoms, allows for a diverse array of chemical transformations.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| CAS Number | 18791-02-1 |

| Molecular Formula | C₃H₃Br₂ClO |

| Molecular Weight | 250.32 g/mol |

| Appearance | Colorless to yellow liquid |

| Boiling Point | 191-193 °C (lit.) |

| Density | 2.181 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.542 (lit.) |

Synthesis of this compound: A Step-by-Step Approach

The most common and industrially relevant synthesis of this compound begins with the bromination of acrylic acid, followed by chlorination of the resulting 2,3-dibromopropionic acid.[2][3]

Synthesis Pathway

The overall synthetic transformation can be depicted as a two-step process:

Caption: General Mechanism of Nucleophilic Acyl Substitution.

3.1.1. Reaction with Amines: Synthesis of Amides

The reaction of this compound with primary or secondary amines is a facile process that yields the corresponding N-substituted 2,3-dibromopropionamides. This reaction is fundamental to the synthesis of various biologically active molecules, including a series of 2,3-diaminopropionanilides which have been investigated as antiarrhythmic agents.

-

Mechanism: The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the carbonyl carbon. The subsequent elimination of the chloride ion, followed by deprotonation of the nitrogen, yields the stable amide product. An excess of the amine or the addition of a non-nucleophilic base is typically required to neutralize the hydrogen chloride byproduct.

3.1.2. Reaction with Alcohols: Synthesis of Esters

Alcohols react with this compound to form the corresponding 2,3-dibromopropionate esters. This reaction is often carried out in the presence of a base, such as pyridine, to scavenge the HCl produced.

-

Mechanism: The oxygen atom of the alcohol is the nucleophile in this reaction. The mechanism mirrors that of the reaction with amines, involving a tetrahedral intermediate and the subsequent elimination of chloride.

3.1.3. Friedel-Crafts Acylation

While less common for this specific substrate due to potential side reactions, this compound can, in principle, be used as an acylating agent in Friedel-Crafts reactions with aromatic compounds in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

-

Mechanism: The Lewis acid activates the acyl chloride, facilitating the formation of an acylium ion. This electrophile then attacks the aromatic ring, followed by rearomatization to yield the acylated aromatic product. The presence of the bromine atoms may complicate the reaction, potentially leading to rearrangements or reactions with the catalyst.

The Influence of the Vicinal Dibromides: Competing Pathways

The two bromine atoms on the α and β carbons significantly influence the reactivity of this compound, opening up pathways beyond simple acyl substitution.

3.2.1. Elimination Reactions (Dehydrobromination)

In the presence of a strong, non-nucleophilic base, this compound can undergo elimination of hydrogen bromide (HBr) to form α-bromoacryloyl chloride or other unsaturated derivatives. The regioselectivity of this elimination (i.e., whether the α- or β-proton is removed) will depend on the reaction conditions and the steric and electronic nature of the base.

Caption: Dehydrobromination of this compound.

3.2.2. Intramolecular Cyclization: Synthesis of Heterocycles

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds. Following the initial reaction at the acyl chloride, the resulting intermediate can undergo intramolecular cyclization.

-

Synthesis of Aziridines: The reaction of 2,3-dibromopropionamides (formed from the reaction of DBPC with primary amines) with a base can lead to the formation of aziridine-2-carboxamides through an intramolecular nucleophilic substitution, where the amide nitrogen displaces one of the bromine atoms.

-

Synthesis of Piperazine-2,5-diones: In reactions with α-amino acids, this compound can be used to construct the backbone of piperazine-2,5-diones, which are important scaffolds in medicinal chemistry. [4][5]

Applications in Drug Development and Organic Synthesis

The unique reactivity of this compound has led to its use in the synthesis of a variety of target molecules with potential biological activity.

-

Synthesis of 2,3-Diaminopropionanilides: As mentioned, these compounds have been explored for their antiarrhythmic properties. The synthesis involves the reaction of this compound with an appropriate aniline derivative, followed by the displacement of the bromine atoms with another amine.

-

Precursor to Chiral Building Blocks: The enantiomers of molecules derived from this compound have been used in the synthesis of complex natural products and their analogues, such as 1,4-dideoxy-1,4-iminolyxitol and 1,4-dideoxy-1,4-iminoribitol.

-

Synthesis of Acromelic Acid A: This potent neurotoxin has been synthesized using this compound as a key starting material.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. [6]It should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. It reacts violently with water and should be stored under an inert atmosphere. [6]

Conclusion

This compound is a powerful and versatile reagent in organic synthesis. Its reactivity is characterized by the electrophilic acyl chloride group, which readily undergoes nucleophilic acyl substitution, and the two vicinal bromine atoms that can participate in subsequent elimination or substitution reactions. This dual reactivity makes it a valuable precursor for the synthesis of a wide range of acyclic and heterocyclic compounds, some of which have shown promising biological activity. A thorough understanding of its reaction mechanisms is crucial for its effective and strategic application in the design and execution of complex synthetic routes in both academic and industrial research, particularly in the field of drug development.

References

- Otto Chemie Pvt. Ltd. This compound, 98%. [Link]

- Google Patents.

- Google Patents.

- Google Patents. WO2017108890A1 - Process for manufacturing acrylic acid.

- Googleapis.

- Organic Chemistry Portal.

- ResearchGate. How do I synthesize acryloyl chloride?. [Link]

- National Institutes of Health. Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicycles. [Link]

- ResearchGate.

- Royal Society of Chemistry. Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. [Link]

- Wiley Online Library. Poly(amino acid)

- White Rose Research Online. Poly(amino acid)

- Wiley Online Library. Poly(amino acid)

- Google Patents. CN101726488B - Method for quantitatively chemically analyzing content of this compound.

- ResearchGate.

- Royal Society of Chemistry. Visible-light-mediated intramolecular radical cyclization of α-brominated amide-tethered alkylidenecyclopropanes. [Link]

- ChemRxiv.

- ResearchGate. The reaction steps A) Aniline derivatives, DCM, EDC, DMAP B) methanol,.... [Link]

- ResearchGate.

- MDPI. Cobalt-Catalyzed Cyclization of 2-Bromobenzamides with Carbodiimides: A New Route for the Synthesis of 3-(Imino)isoindolin-1-ones. [Link]

- ResearchGate.

Sources

- 1. This compound | 18791-02-1 [chemicalbook.com]

- 2. US5344977A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 3. EP0457725B1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release - White Rose Research Online [eprints.whiterose.ac.uk]

- 6. This compound | 18791-02-1 | TCI AMERICA [tcichemicals.com]

Introduction: The Synthetic Utility of a Versatile Building Block

An In-depth Technical Guide to 2,3-Dibromopropionyl Chloride for Researchers and Drug Development Professionals

This compound is a highly reactive acyl chloride that serves as a valuable intermediate in the synthesis of a wide array of complex organic molecules. Its bifunctional nature, possessing both a reactive acid chloride and two bromine atoms, allows for a diverse range of chemical transformations. This makes it a key component in the construction of heterocyclic compounds and in the introduction of the 2,3-dibromopropionyl moiety into various molecular scaffolds. This guide aims to equip researchers, scientists, and drug development professionals with the essential technical knowledge to effectively and safely utilize this reagent in their work.

Commercial Availability and Supplier Specifications

A multitude of chemical suppliers offer this compound, typically with purities ranging from 95% to over 98%. When selecting a supplier, it is crucial to consider not only the purity but also the available quantities, packaging, and the comprehensiveness of the provided technical and safety documentation. Below is a comparative table of prominent commercial suppliers.

| Supplier | Product Number(s) | Purity | Appearance | Additional Notes |

| Sigma-Aldrich | 359426 | 97% | Liquid | Detailed safety and handling information available.[1] |

| TCI America | D3288 | >98.0% (T) | White to Yellow to Green clear liquid | Available in various quantities. |

| Thermo Scientific Chemicals | AC433410050, AC433410250 | 97% | Clear colorless to yellow liquid | Originally part of the Acros Organics portfolio.[2] |

| Otto Chemie Pvt. Ltd. | D 2538 | 98% | White to yellow to green | States application in diaminopropionanilides synthesis.[3] |

| Aarnee International | - | 95.00% Min. | Yellow to Brown clear liquid | Provides detailed physical property specifications.[4] |

| Scimplify | - | - | - | A manufacturer and distributor offering competitive pricing.[5] |

| ChemicalBook | - | Varies by supplier | Varies | A platform connecting various Chinese suppliers.[6] |

Synthesis and Manufacturing Process: A Mechanistic Perspective

An understanding of the synthesis of this compound is beneficial for assessing its purity and potential impurities. A common industrial process involves the bromination of acrylic acid, followed by chlorination of the resulting 2,3-dibromopropionic acid.[7][8] The use of an iron catalyst is a key inventive feature in some patented processes, leading to high yield and purity.[7][8]

Patented Synthesis Protocol

A widely cited method for the preparation of this compound is detailed in US Patent 5,344,977.[7] The process is a one-pot synthesis that ensures high yield and purity.

Experimental Protocol:

-

Bromination of Acrylic Acid: Charge a suitable reactor with 224g of bromine at 15-20°C.

-